Fenipentol

Beschreibung

This compound has been reported in Ligusticum striatum, Vincetoxicum glaucescens, and Ligusticum chuanxiong with data available.

stimulates plasma secretion & exocrine pancreatic secretion

Eigenschaften

IUPAC Name |

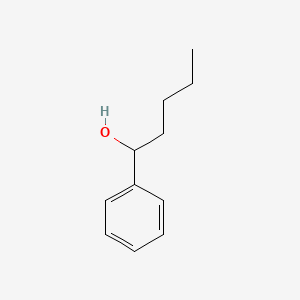

1-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGORFFCBUIFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046818 | |

| Record name | Fenipentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-03-9 | |

| Record name | 1-Phenyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenipentol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fenipentol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenipentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenipentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenipentol and GABA-A Receptors: A Review of a Putative Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Fenipentol, a compound with historical use as a choleretic and diagnostic agent, has been suggested to exert effects on the central nervous system, potentially through modulation of the γ-aminobutyric acid type A (GABA-A) receptor system. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound at GABA-A receptors. However, a thorough review of the current scientific literature reveals a significant lack of specific quantitative data and detailed experimental studies on this particular interaction. While the structural characteristics of this compound as a phenolic compound suggest a potential for interaction with GABA-A receptors, direct evidence from binding affinity (Ki), efficacy (EC50, Imax), or electrophysiological studies is not publicly available. This guide, therefore, outlines the theoretical framework for such an interaction based on the known pharmacology of GABA-A receptors and provides standardized experimental protocols that could be employed to elucidate the precise mechanism of this compound.

Introduction to this compound and the GABA-A Receptor

This compound, also known as 1-phenyl-1-pentanol, is a tertiary alcohol. Its pharmacological actions have been primarily associated with its effects on the gallbladder. However, there is anecdotal and indirect evidence suggesting potential central nervous system activity. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain and is a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] The receptor is a pentameric complex that forms a chloride-permeable pore.[2] Binding of GABA to its recognition sites on the receptor leads to channel opening, chloride influx, and hyperpolarization of the neuronal membrane, resulting in neuronal inhibition.[3]

Hypothesized Mechanism of Action of this compound at GABA-A Receptors

Based on its chemical structure, this compound is a phenolic compound. Various phenolic compounds have been shown to modulate GABA-A receptor function, acting as positive or negative allosteric modulators, or even direct activators of the receptor.[4][5] It is plausible that this compound could interact with the GABA-A receptor at one of its numerous allosteric binding sites, distinct from the GABA binding site itself.

A potential mechanism involves this compound binding to a modulatory site on the GABA-A receptor, leading to a conformational change that enhances the affinity of GABA for its binding site or increases the efficacy of GABA-induced channel opening. This would result in an potentiation of the inhibitory GABAergic signaling. It has been suggested that this compound might interact with the benzodiazepine binding site, though this remains to be experimentally verified.

Signaling Pathway Visualization:

The following diagram illustrates the general signaling pathway of a positive allosteric modulator at the GABA-A receptor, a hypothesized mechanism for this compound.

Caption: Hypothesized positive allosteric modulation of the GABA-A receptor by this compound.

Proposed Experimental Protocols to Elucidate this compound's Mechanism of Action

To definitively determine the mechanism of action of this compound on GABA-A receptors, a series of well-established experimental protocols should be employed.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining if this compound directly interacts with the GABA-A receptor and for quantifying its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the GABA-A receptor, potentially at the benzodiazepine or other allosteric sites.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or specific brain regions (e.g., cortex, hippocampus), or from cell lines stably expressing specific GABA-A receptor subtypes.

-

Radioligand Selection:

-

To investigate binding to the benzodiazepine site, use a radiolabeled ligand such as [³H]flunitrazepam or [³H]Ro 15-1788 (flumazenil).

-

To investigate potential interaction with the GABA binding site, use [³H]muscimol or [³H]GABA.

-

To probe for binding to the channel pore, [³⁵S]TBPS could be utilized.

-

-

Competition Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of the chosen radioligand and increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand via rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific radioligand binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization:

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Studies (Patch-Clamp)

Patch-clamp electrophysiology on cells expressing GABA-A receptors is the gold standard for characterizing the functional effects of a compound on ion channel activity.

Objective: To determine the efficacy (EC50, Imax) and mode of action (e.g., positive/negative allosteric modulator, direct agonist) of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293, CHO) stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).

-

Whole-Cell Patch-Clamp Recording:

-

Establish a whole-cell recording configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

-

This compound Application:

-

Co-apply increasing concentrations of this compound with the submaximal GABA concentration to assess its modulatory effects.

-

Apply this compound alone to test for direct agonistic activity.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked chloride currents in the absence and presence of this compound.

-

Construct a concentration-response curve for this compound's potentiation of the GABA response to determine its EC50 and maximum potentiation (Imax).

-

Analyze the current kinetics (activation, deactivation, desensitization) to further understand the mechanism.

-

Experimental Workflow Visualization:

Caption: Workflow for a whole-cell patch-clamp experiment.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound's action on GABA-A receptors is currently available, the following tables are presented as templates for how such data should be structured once obtained.

Table 1: Hypothetical Binding Affinity of this compound at GABA-A Receptor Sites

| Radioligand | Receptor Subtype | This compound Ki (µM) |

| [³H]Flunitrazepam | α1β2γ2 | Data not available |

| [³H]Muscimol | α1β2γ2 | Data not available |

| [³⁵S]TBPS | α1β2γ2 | Data not available |

Table 2: Hypothetical Functional Potency and Efficacy of this compound on GABA-A Receptors

| Receptor Subtype | This compound EC50 (µM) | Maximum Potentiation (Imax %) | Direct Agonist Activity |

| α1β2γ2 | Data not available | Data not available | Data not available |

| α2β3γ2 | Data not available | Data not available | Data not available |

| α5β3γ2 | Data not available | Data not available | Data not available |

Conclusion

The potential interaction of this compound with GABA-A receptors presents an intriguing area for future research. Based on its chemical structure, a modulatory role at these critical inhibitory receptors is plausible. However, the current body of scientific literature lacks the specific, quantitative data required to confirm and characterize this mechanism. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the binding affinity, efficacy, and mode of action of this compound at GABA-A receptors. Such studies are essential to validate the hypothesized mechanism and to explore the potential of this compound as a modulator of the central nervous system. Until such data becomes available, the interaction between this compound and GABA-A receptors remains a compelling but unproven hypothesis.

References

- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

The Primary Function of Fenipentol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol is a pharmacologically active compound with a dual primary function, exhibiting both choleretic and neuropharmacological properties. As a choleretic agent, it stimulates the secretion of bile and pancreatic juices, suggesting potential therapeutic applications in digestive and hepatobiliary disorders. Concurrently, this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, indicating its potential as a modulator of inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth analysis of the core functions of this compound, including its mechanisms of action, available quantitative data, and relevant experimental protocols.

Choleretic and Pancreatic Secretory Function

This compound's primary function in the gastrointestinal system is to act as a choleretic and to stimulate pancreatic secretion. This action is primarily mediated through the release of the gastrointestinal hormones secretin and gastrin.

Mechanism of Action

This compound is understood to stimulate enteroendocrine cells in the duodenum, leading to the release of secretin and gastrin.

-

Secretin Release: Increased secretin levels stimulate the ductal cells of the pancreas and biliary ducts to secrete a bicarbonate-rich fluid. This increase in fluid volume and alkalinity of the bile and pancreatic juice aids in the neutralization of gastric acid in the duodenum and facilitates the digestive action of pancreatic enzymes.

-

Gastrin Release: Gastrin, in turn, can further stimulate pancreatic acinar cells to release digestive enzymes.

The proposed signaling pathway for the choleretic and pancreatic secretory effects of this compound is illustrated below.

Quantitative Data

Specific quantitative data for this compound's choleretic and pancreatic secretory effects are not widely available in publicly accessible literature. The following table summarizes the type of data that would be critical for a comprehensive evaluation of this compound's activity in this context, based on general pharmacological studies.

| Parameter | Description | Expected Effect of this compound | Units |

| Bile Flow Rate | The volume of bile secreted per unit of time. | Increase | µL/min/kg |

| Pancreatic Juice Volume | The volume of pancreatic juice secreted per unit of time. | Increase | mL/hr |

| Bile Bicarbonate Concentration | The concentration of bicarbonate in the secreted bile. | Increase | mEq/L |

| Pancreatic Bicarbonate Output | The total amount of bicarbonate secreted by the pancreas per unit of time. | Increase | mEq/hr |

| Pancreatic Protein Output | The total amount of protein (digestive enzymes) secreted by the pancreas per unit of time. | Increase | mg/hr |

| Serum Secretin Levels | The concentration of secretin in the blood. | Increase | pg/mL |

| Serum Gastrin Levels | The concentration of gastrin in the blood. | Increase | pg/mL |

Experimental Protocols

The investigation of this compound's choleretic and pancreatic secretory effects would typically involve in vivo studies in animal models, such as rats.

Objective: To quantify the effect of this compound on the volume and composition of bile and pancreatic juice.

Methodology:

-

Animal Preparation: Male Wistar rats (250-300g) are fasted overnight with free access to water. Anesthesia is induced with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine).

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the abdominal organs.

-

Bile Duct Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene catheter (e.g., PE-10 tubing) for the collection of bile.

-

Pancreatic Duct Cannulation: The pancreatic duct is cannulated near its entry into the duodenum for the collection of pancreatic juice. In rats, the pancreatic ducts are diffuse, so collection is often from the common bile-pancreatic duct, with separate ligation of the bile duct if only pancreatic juice is to be analyzed.

-

Duodenal Cannulation: A catheter may be inserted into the duodenum for the administration of this compound or for the return of bile salts to maintain physiological conditions.

-

Vascular Cannulation: A catheter is placed in a femoral or jugular vein for intravenous administration of this compound and in a carotid artery for blood sampling.

-

-

Experimental Design:

-

After a stabilization period to allow for recovery from surgery and to establish a baseline secretion rate, a control vehicle is administered.

-

This compound is then administered, either as a bolus injection or a continuous infusion, at various doses.

-

Bile and pancreatic juice are collected at regular intervals (e.g., every 15-30 minutes) throughout the experiment. Blood samples are collected at specified time points.

-

-

Sample Analysis:

-

The volume of collected bile and pancreatic juice is measured.

-

Bile and pancreatic juice samples are analyzed for bicarbonate concentration (e.g., by titration) and total protein concentration (e.g., using a Bradford or BCA assay).

-

Blood samples are centrifuged to obtain plasma or serum, which is then analyzed for secretin and gastrin concentrations using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

-

Neuropharmacological Function: GABA-A Receptor Modulation

This compound's second primary function is its action on the central nervous system as a positive allosteric modulator of the GABA-A receptor.

Mechanism of Action

GABA is the primary inhibitory neurotransmitter in the mammalian brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

This compound, as a positive allosteric modulator, binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This results in an enhanced inhibitory tone in the central nervous system.

The proposed mechanism of this compound's action at the GABA-A receptor is depicted in the following diagram.

Quantitative Data

| Parameter | Description | Expected Effect of this compound | Units |

| EC₅₀ (GABA) | The concentration of GABA that produces 50% of the maximal response. | Decrease in the presence of this compound | µM |

| Iₘₐₓ (GABA) | The maximum current response elicited by a saturating concentration of GABA. | May or may not be affected | nA or pA |

| Potentiation (%) | The percentage increase in the GABA-evoked current in the presence of this compound compared to GABA alone. | Increase | % |

| EC₅₀ (this compound) | The concentration of this compound that produces 50% of its maximal potentiating effect at a given GABA concentration. | N/A | µM |

Experimental Protocols

The characterization of this compound's modulatory effects on GABA-A receptors is typically performed using electrophysiological techniques on cells expressing these receptors.

Objective: To determine the effect of this compound on the function of GABA-A receptors.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO, or Xenopus oocytes) is cultured. The cells are then transiently or stably transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).

-

Electrophysiology:

-

Whole-Cell Patch-Clamp: This technique is used to record the ion currents flowing across the entire cell membrane.

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

-

Two-Electrode Voltage-Clamp (for Xenopus oocytes): Two microelectrodes are inserted into a single oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage.

-

-

Experimental Design:

-

A baseline is established by recording the current in the absence of any agonist.

-

A specific concentration of GABA is applied to the cell to evoke a control current response.

-

After a washout period, the cell is pre-incubated with this compound for a defined period.

-

The same concentration of GABA is then co-applied with this compound, and the resulting current is recorded.

-

This process is repeated for a range of GABA and this compound concentrations to generate concentration-response curves.

-

-

Data Analysis:

-

The peak amplitude of the GABA-evoked currents in the absence and presence of this compound is measured.

-

Concentration-response curves are plotted, and parameters such as EC₅₀ and Iₘₐₓ are determined by fitting the data to the Hill equation.

-

The percentage potentiation by this compound is calculated at various concentrations.

-

The following diagram illustrates a general workflow for the experimental evaluation of a compound like this compound.

Conclusion

This compound presents a compelling profile with dual primary functions that warrant further investigation. Its choleretic and pancreatic secretagogue properties, likely mediated by the release of secretin and gastrin, suggest its potential for treating digestive disorders characterized by insufficient biliary and pancreatic secretion. Simultaneously, its role as a positive allosteric modulator of the GABA-A receptor opens avenues for its development in neurological and psychiatric conditions where enhancement of inhibitory neurotransmission is beneficial. The lack of extensive, publicly available quantitative data and detailed mechanistic studies underscores the need for further research to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

Fenipentol: A Novel Antiepileptic Agent on the Horizon?

Early research indicates that Fenipentol, an emerging pharmaceutical compound, may hold significant promise as a potent antiepileptic drug (AED).[1] Initial investigations suggest a dual mechanism of action that targets key pathways involved in neuronal excitability, potentially offering a multifaceted approach to seizure control.[1] This technical guide provides a comprehensive overview of the currently understood preclinical data and theoretical framework for this compound's antiepileptic applications, while highlighting the significant need for further empirical data.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients continue to experience seizures, underscoring the urgent need for novel therapeutic strategies. This compound, also known by its trade name Fenitrol, is a compound under investigation for its potential to treat various forms of epilepsy, including refractory cases that are resistant to conventional treatments.[1] Beyond epilepsy, its potential utility in managing neuropathic pain and certain anxiety disorders is also being explored.[1]

Mechanism of Action

This compound's potential antiepileptic effects are believed to stem from its ability to modulate two critical targets in the central nervous system: GABA-A receptors and voltage-gated sodium channels.[1]

Enhancement of GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. By binding to GABA-A receptors, GABA facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This amplified GABAergic signaling would lead to a more profound and sustained inhibition of neuronal firing, thereby preventing the abnormal electrical activity that underlies seizures.

Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. In epilepsy, the rapid and repetitive firing of neurons is a hallmark of seizure activity. By blocking these channels, this compound is hypothesized to reduce neuronal excitability and limit the spread of seizure discharges. This action is a well-established mechanism for many existing AEDs.

Preclinical Evaluation: Experimental Models and Protocols

While specific experimental data for this compound is not yet widely available in published literature, its preclinical evaluation would likely involve a battery of standardized in vivo and in vitro models of epilepsy. The following sections outline the typical experimental protocols used to characterize novel AEDs.

In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Test: This model is used to assess a compound's ability to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.

-

Protocol:

-

Rodents (mice or rats) are administered this compound or a vehicle control at varying doses via a specified route (e.g., intraperitoneal injection).

-

Following a predetermined pretreatment time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

The dose at which 50% of animals are protected (ED50) is calculated.

-

Pentylenetetrazol (PTZ)-Induced Seizure Test: This chemical convulsant model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.

-

Protocol:

-

Animals are pretreated with this compound or vehicle.

-

A subcutaneous or intraperitoneal injection of PTZ is administered.

-

Animals are observed for a set period for the occurrence of clonic and/or tonic-clonic seizures.

-

Endpoints include the latency to the first seizure and the percentage of animals protected from seizures.

-

Kindling Model: This model of chronic epilepsy involves the repeated administration of a sub-convulsive stimulus (electrical or chemical) to induce a progressive and permanent increase in seizure susceptibility.

-

Protocol:

-

A sub-threshold dose of a chemical convulsant like PTZ is administered daily or every other day.

-

Seizure severity is scored after each administration.

-

Once animals are fully kindled (consistently exhibiting a severe seizure), they are treated with this compound or vehicle prior to the convulsant challenge.

-

The ability of this compound to reduce seizure severity and duration is assessed.

-

In Vitro Electrophysiology

Patch-Clamp Electrophysiology: This technique would be essential to directly investigate this compound's effects on ion channels and receptors in isolated neurons.

-

Protocol for GABA-A Receptors:

-

Whole-cell voltage-clamp recordings are performed on cultured neurons or cells expressing recombinant GABA-A receptors.

-

GABA is applied to elicit an inward chloride current.

-

This compound is co-applied with GABA to determine its effect on the amplitude and kinetics of the GABA-evoked current.

-

A potentiation of the GABA current would confirm a positive allosteric modulatory effect.

-

-

Protocol for Sodium Channels:

-

Voltage-clamp recordings are used to isolate voltage-gated sodium currents.

-

A series of voltage steps are applied to elicit sodium currents.

-

This compound is applied to the bath, and changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation are measured.

-

A reduction in current amplitude and a shift in inactivation kinetics would indicate channel blockade.

-

Quantitative Data Summary

A thorough review of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the antiepileptic efficacy or receptor binding affinities of this compound. The tables below are presented as templates for how such data would be structured once it becomes available through future research publications.

Table 1: In Vivo Efficacy of this compound in Preclinical Seizure Models

| Model | Species | Route of Administration | ED50 (mg/kg) | Endpoint |

| MES | Mouse | IP | Data not available | Protection from tonic hindlimb extension |

| PTZ (s.c.) | Mouse | IP | Data not available | Protection from clonic seizures |

| Kindling | Rat | PO | Data not available | Reduction in seizure severity score |

Table 2: In Vitro Characterization of this compound

| Target | Assay Type | Preparation | IC50 / EC50 | Effect |

| GABA-A Receptor | Patch-Clamp | Cultured Neurons | Data not available | Potentiation of GABA-evoked currents |

| Voltage-Gated Na+ Channel | Patch-Clamp | HEK cells | Data not available | Inhibition of sodium current |

| GABA-A Receptor | Binding Assay | Brain homogenates | Data not available | Allosteric modulation of ligand binding |

Future Directions and Conclusion

This compound represents a promising candidate for a new generation of AEDs, with a theoretically advantageous dual mechanism of action. However, the current understanding of this compound is based on preliminary and largely descriptive information. To fully realize its potential, rigorous preclinical and clinical research is imperative. Future studies should focus on:

-

Quantitative Efficacy Studies: Determining the dose-response relationship of this compound in a wide range of seizure models.

-

Detailed Mechanistic Elucidation: Quantifying its binding affinity and modulatory effects at various GABA-A receptor subtypes and its potency in blocking different isoforms of voltage-gated sodium channels.

-

Pharmacokinetic and Safety Profiles: Establishing its absorption, distribution, metabolism, excretion (ADME), and toxicology profiles.

-

Clinical Trials: Progressing through phased clinical trials to evaluate its safety, tolerability, and efficacy in patients with epilepsy.

References

Fenipentol: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol, or 1-phenyl-1-pentanol, is a chiral secondary alcohol that holds significant potential as a versatile and economically viable building block in modern organic chemistry. Its utility extends from being a precursor in the synthesis of various bioactive molecules to acting as a chiral auxiliary, guiding the stereochemical outcome of asymmetric transformations. This technical guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, chiral resolution, and application as a chiral auxiliary in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction

The imperative for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of robust and efficient methods for asymmetric synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic route, represent a cornerstone of this field.[1] this compound, with its stereogenic center bearing a hydroxyl group and a phenyl ring, is an attractive chiral synthon. The hydroxyl group provides a handle for derivatization, allowing for its temporary incorporation as a chiral auxiliary to direct stereoselective reactions.

This guide will explore the synthesis of racemic this compound, methods for its resolution into single enantiomers, and its subsequent application in asymmetric synthesis, providing a roadmap for its integration into complex molecule synthesis and drug discovery programs.

Synthesis and Chiral Resolution of this compound

The synthesis of this compound is readily achieved through the reduction of the corresponding ketone, 1-phenylpentan-1-one. Following the synthesis of the racemic mixture, enantiomerically pure this compound can be obtained through chiral resolution techniques.

Synthesis of Racemic this compound

Racemic this compound is typically synthesized by the reduction of 1-phenylpentan-1-one using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2]

Table 1: Synthesis of Racemic this compound

| Reactant | Product | Reducing Agent | Solvent | Typical Yield (%) |

| 1-Phenylpentan-1-one | This compound | NaBH₄ | Ethanol | >95 |

Chiral Resolution of this compound

The separation of racemic this compound into its constituent enantiomers is a critical step in its utilization as a chiral building block. Diastereomeric salt formation with a chiral resolving agent is a commonly employed and effective method.

This classical resolution technique involves the reaction of the racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[2][3] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomeric salts regenerates the enantiomerically pure this compound.

Table 2: Chiral Resolution of this compound using Diastereomeric Salt Formation

| Racemate | Resolving Agent | Principle of Separation | Expected Enantiomeric Excess (ee) |

| This compound | (+)-Tartaric Acid Derivative | Fractional Crystallization | >98% |

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Once obtained in enantiomerically pure form, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of various reactions. The general strategy involves the covalent attachment of the this compound moiety to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Diastereoselective Alkylation

The chiral this compound auxiliary can be esterified with a carboxylic acid derivative. The resulting ester can then be enolized and alkylated, with the bulky phenyl group of the auxiliary directing the approach of the electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.

Diastereoselective Aldol Reactions

Similarly, an acyl derivative of this compound can be converted into its corresponding enolate and reacted with an aldehyde. The chiral environment provided by the this compound auxiliary influences the formation of one diastereomeric aldol adduct over the other.

Diastereoselective Diels-Alder Reactions

This compound can be used to form a chiral acrylate ester, which can then participate in a Diels-Alder reaction as a dienophile. The facial selectivity of the cycloaddition is controlled by the chiral auxiliary, leading to the preferential formation of one diastereomeric product.

Table 3: Representative Data for Asymmetric Reactions Using Analogs of this compound as Chiral Auxiliaries

| Reaction Type | Substrate | Reagent/Conditions | Chiral Auxiliary Analog | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |

| Alkylation | Propionyl ester | LDA, Benzyl bromide | 8-Phenylmenthol | >95% de | 85-95 |

| Aldol Reaction | Acetyl ester | TiCl₄, Aldehyde | 8-Phenylmenthol | >90% de | 70-85 |

| Diels-Alder Reaction | Acrylate ester | Cyclopentadiene, Lewis Acid | 8-Phenylmenthol | >98% de | 80-90 |

Note: The data presented in this table is based on the performance of structurally similar chiral auxiliaries and serves as a representative expectation for reactions employing this compound.

Experimental Protocols

Synthesis of Racemic this compound

Materials:

-

1-Phenylpentan-1-one

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 1-phenylpentan-1-one (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude this compound.

-

Purify the product by flash column chromatography if necessary.

Chiral Resolution of this compound via Diastereomeric Salt Formation

Materials:

-

Racemic this compound

-

(+)-O,O'-Dibenzoyl-D-tartaric acid

-

Methanol

-

Sodium hydroxide (1 M)

-

Diethyl ether

-

Filtration apparatus

Procedure:

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq) in hot methanol.

-

Slowly add the tartaric acid solution to the this compound solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

To regenerate the enantiomerically enriched this compound, dissolve the crystals in a biphasic mixture of diethyl ether and 1 M NaOH.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

General Procedure for Diastereoselective Alkylation using this compound as a Chiral Auxiliary

Materials:

-

Enantiomerically pure this compound

-

Carboxylic acid chloride (e.g., propionyl chloride)

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous THF

-

Schlenk flask, syringe, low-temperature bath

Procedure:

-

Esterification: React enantiomerically pure this compound with the desired carboxylic acid chloride in the presence of a base (e.g., pyridine) to form the chiral ester.

-

Alkylation: a. To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise. b. Stir the solution for 30 minutes to form the enolate. c. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for several hours. d. Quench the reaction with saturated aqueous ammonium chloride. e. Extract the product with an organic solvent, dry, and concentrate.

-

Auxiliary Cleavage: Cleave the ester bond (e.g., by hydrolysis with LiOH or reduction with LiAlH₄) to release the chiral α-substituted carboxylic acid or alcohol and recover the this compound auxiliary.

-

Determine the diastereomeric excess of the product by NMR or GC analysis before cleavage, and the enantiomeric excess of the final product by chiral HPLC.

Visualizations

Figure 1: Workflow for the synthesis and chiral resolution of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

In Vitro Analysis of Fenipentol's Cellular Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol, a synthetic derivative of a component found in Curcuma longa, is recognized for its choleretic and central nervous system activities.[1][2] This technical guide provides a comprehensive overview of the potential in vitro methodologies to elucidate the cellular and molecular targets of this compound. While direct in vitro studies on this compound are not extensively documented in publicly available literature, this document outlines established experimental protocols and conceptual signaling pathways based on its known pharmacological effects. The primary objectives are to equip researchers with the necessary frameworks to investigate this compound's choleretic properties, presumed to involve modulation of bile acid transport, and its sedative effects, likely mediated through interactions with the GABAergic system. This guide presents qualitative summaries of expected outcomes, detailed experimental designs, and visual representations of relevant biological and experimental workflows to facilitate future research and drug development efforts.

Introduction

This compound is an orally active agent that has been shown to increase the secretion of pancreatic juice and bile.[1] Its pharmacological profile suggests two primary areas of cellular interaction: the hepatobiliary system, leading to its choleretic effects, and the central nervous system (CNS), where it is thought to exert sedative and anticonvulsant effects through modulation of the γ-aminobutyric acid (GABA) system. A thorough understanding of this compound's mechanism of action at the cellular level is crucial for its therapeutic development and safety assessment. This guide details the pertinent in vitro assays and conceptual pathways to investigate these interactions.

Potential Cellular Targets and In Vitro Effects

Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes the expected qualitative outcomes from in vitro studies based on its known pharmacological class.

| Pharmacological Effect | Potential Cellular Target | In Vitro System | Key Assays | Expected Qualitative Outcome |

| Choleretic | Bile Salt Export Pump (BSEP), other hepatocyte transporters | Sandwich-cultured primary hepatocytes, HepaRG cells | Bile acid transport assays, cytotoxicity assays | Modulation of bile acid uptake and/or efflux; potential for cholestatic liability assessment. |

| CNS Sedation/Anxiolysis | GABA-A Receptor | Primary neurons, HEK293 cells expressing GABA-A receptor subunits | Radioligand binding assays, patch-clamp electrophysiology | Allosteric modulation of GABA-A receptor function, potentiation of GABA-induced chloride currents. |

In Vitro Experimental Protocols

Investigation of Choleretic Activity

The primary in vitro model for studying drug-induced cholestasis and choleretic activity is the sandwich-cultured hepatocyte system, which maintains cell polarity and forms bile canaliculi.[3][4]

Objective: To determine if this compound modulates the transport of bile acids in hepatocytes.

Experimental Protocol: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes

-

Cell Culture:

-

Plate primary human or rat hepatocytes on collagen-coated plates.

-

After cell attachment, overlay with a second layer of extracellular matrix (e.g., Matrigel) to form a "sandwich" culture.

-

Culture for 4-5 days to allow for the formation of functional bile canaliculi.

-

-

Compound Incubation:

-

Pre-incubate the sandwich-cultured hepatocytes with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

-

Bile Acid Transport Assay:

-

Incubate the cells with a probe substrate, such as radiolabeled or fluorescently-tagged taurocholate (a primary bile acid), in the presence of this compound.

-

After the incubation period, lyse the cells and collect the bile from the canaliculi.

-

Quantify the amount of the probe substrate in the cell lysate and the bile fraction using liquid scintillation counting or fluorescence measurement.

-

-

Data Analysis:

-

Calculate the Biliary Excretion Index (BEI), which is the percentage of the transported substrate that is excreted into the bile.

-

A significant change in the BEI in the presence of this compound would indicate an effect on biliary transport.

-

Assess cell viability (e.g., using an MTT or LDH assay) to distinguish between direct effects on transport and cytotoxicity.

-

Investigation of GABAergic Activity

To investigate this compound's effects on the GABA-A receptor, a combination of binding and functional assays is recommended.

Objective: To determine if this compound binds to and modulates the function of the GABA-A receptor.

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare synaptic membranes from rat or mouse brain tissue or from cell lines overexpressing specific GABA-A receptor subtypes (e.g., α1β2γ2 in HEK293 cells).

-

-

Binding Assay:

-

Incubate the membrane preparation with a radioligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).

-

Include varying concentrations of this compound in the incubation mixture.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This indicates competitive or allosteric inhibition of radioligand binding.

-

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use primary cultured neurons or a cell line stably expressing the GABA-A receptor of interest.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings to measure chloride currents.

-

Apply a submaximal concentration of GABA to elicit a baseline current.

-

Co-apply GABA with varying concentrations of this compound.

-

-

Data Analysis:

-

Measure the potentiation of the GABA-induced current by this compound.

-

Construct a dose-response curve to determine the EC50 for this compound's modulatory effect.

-

Conceptual Signaling Pathways

Proposed Mechanism of Choleretic Action

This compound's choleretic effect is likely due to the enhanced secretion of bile acids from hepatocytes into the bile canaliculi. This process is primarily mediated by the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter. This compound may act as a positive modulator of BSEP or other transporters, or it may increase the synthesis of bile acids.

Proposed Mechanism of GABAergic Action

This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA in opening the chloride channel.

Conclusion

While direct in vitro quantitative data for this compound remains to be published, the established methodologies for assessing choleretic and GABAergic compounds provide a clear path forward for its characterization. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers aiming to elucidate the precise cellular targets and mechanisms of action of this compound. Such studies are essential for validating its therapeutic potential and understanding its safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Fenipentol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenipentol is a synthetic compound recognized primarily for its choleretic and secretagogue properties, with additional preclinical evidence suggesting potential neuromodulatory activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in preclinical models, summarizing key findings on its mechanism of action, pharmacodynamics, and available toxicological data. This document aims to serve as a foundational resource for researchers and professionals involved in drug development and pharmacological sciences by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

This compound, also known as 1-phenyl-1-pentanol, is a compound that has been investigated for its ability to stimulate bile production and pancreatic secretion.[1] Its primary therapeutic potential lies in the management of biliary and pancreatic insufficiencies. Beyond its effects on the digestive system, emerging preclinical data suggest that this compound may also exert influence on the central nervous system through modulation of GABA-A receptors and voltage-gated sodium channels. This dual activity profile makes this compound a compound of interest for further pharmacological investigation.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, with its primary effects centered on the gastrointestinal system and potential secondary effects on the central nervous system.

Choleretic and Pancreatic Secretagogue Effects

The principal pharmacological action of this compound is its ability to increase bile flow (choleretic effect) and stimulate pancreatic secretion. This is achieved through the release of the gastrointestinal hormones secretin and gastrin.[1] Secretin, in turn, stimulates the pancreatic and biliary ductal cells to secrete a bicarbonate-rich fluid, leading to an increased volume of bile and pancreatic juice.[2] The release of gastrin can also contribute to the overall stimulation of digestive secretions. The precise molecular signaling cascade initiated by this compound to trigger the release of these hormones is an area for further investigation but is believed to involve a vagal afferent pathway.[3]

Neuromodulatory Effects

Preclinical evidence suggests that this compound may also possess neuromodulatory properties by interacting with key ion channels in the central nervous system.[4] It is proposed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By enhancing the action of GABA, this compound can induce a calming effect on the nervous system. Additionally, it has been suggested that this compound may inhibit voltage-gated sodium channels, which would contribute to a reduction in neuronal excitability. These mechanisms underpin its potential for neuroprotective and anticonvulsant applications.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily evaluated in rodent and canine models, focusing on its choleretic and pancreatic secretagogue activities.

Table 1: Pharmacodynamic Effects of this compound in Preclinical Models

| Species | Route of Administration | Dose Range | Observed Effect | Reference |

| Rat | Oral (p.o.), Intraperitoneal (i.p.) | 50-200 mg/kg | Increased secretory volume of pancreatic juice and protein output. | |

| Rat | Intravenous (i.v.) | 5-10 mg/kg | Considerably increased biliary secretion. | |

| Canine | Intraduodenal | 25-200 mg/kg | Stimulated pancreatic secretion. | |

| Human | Intrajejunal infusion | 2% solution (30 ml/30 min) | Significantly increased plasma secretin concentration and pancreatic bicarbonate output. |

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound in preclinical models, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. General descriptions indicate that this compound is orally absorbed. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Toxicology

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the preclinical evaluation of this compound's pharmacological activities.

Assessment of Choleretic Activity in Rats

This protocol outlines a method for measuring the effect of a test compound on bile flow in anesthetized rats.

-

Animal Preparation: Male Wistar rats are anesthetized, and the common bile duct is cannulated for bile collection.

-

Compound Administration: this compound or vehicle is administered intravenously or intraduodenally.

-

Bile Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a defined period.

-

Measurement of Bile Flow: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

-

Data Analysis: Bile flow is expressed as µL/min/kg body weight and compared between treated and control groups.

GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

-

Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

-

Binding Assay: The prepared membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) in the presence and absence of varying concentrations of this compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Voltage-Gated Sodium Channel Assay (Automated Patch Clamp)

This protocol details a method for assessing the effect of a test compound on voltage-gated sodium channels using an automated patch-clamp system.

-

Cell Culture: A stable cell line expressing the desired sodium channel subtype (e.g., Nav1.2) is cultured.

-

Automated Patch Clamp: Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

-

Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents in the resting, activated, and inactivated states of the channel.

-

Compound Application: this compound is applied at various concentrations, and the effect on the sodium current is recorded.

-

Data Analysis: The concentration-response curve for the inhibition of the sodium current is generated, and the IC50 value is calculated.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks related to the pharmacological evaluation of this compound.

References

A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The preclinical evaluation of a compound's safety profile is a cornerstone of drug development. Initial toxicity screening in relevant cell lines provides the first critical data points on a compound's potential cytotoxic effects and its mechanism of action at a cellular level. This guide outlines a comprehensive framework for conducting such a screening, using the cholelitholytic and choleretic agent Fenipentol as a representative compound for which detailed public toxicity data is limited. The methodologies, data presentation formats, and pathway analyses described herein provide a robust template for the initial toxicological assessment of any small molecule, referred to henceforth as "Compound X".

General Experimental Workflow

A typical initial toxicity screening follows a tiered approach. It begins with a broad assessment of cytotoxicity across various cell lines to determine the effective concentration range. Subsequent assays then focus on elucidating the primary mechanism of cell death (e.g., apoptosis vs. necrosis) and investigating the key molecular signaling pathways involved.

Caption: General workflow for in vitro toxicity screening.

Cytotoxicity Assessment: Determining Cell Viability

The initial step is to quantify the cytotoxic effect of Compound X on a panel of selected cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are widely used to measure cell metabolic activity as an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of Compound X to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Compound X

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | 48 | Value |

| A549 | Human Lung Carcinoma | 48 | Value |

| MCF-7 | Human Breast Adenocarcinoma | 48 | Value |

| HEK293 | Human Embryonic Kidney | 48 | Value |

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine whether Compound X induces a programmed cell death (apoptosis) or a more inflammatory, unregulated cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[3] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Caption: Principle of the Annexin V / Propidium Iodide assay.

Experimental Protocol: Annexin V/PI Flow Cytometry

-

Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at its determined IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

-

Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Cell Death Profile Induced by Compound X

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control (Vehicle) | Value | Value | Value | Value |

| Compound X (IC50) | Value | Value | Value | Value |

| Positive Control | Value | Value | Value | Value |

Investigation of Apoptotic Signaling Pathways

If apoptosis is identified as the primary death mechanism, further investigation into the underlying signaling pathways is warranted. Drug-induced apoptosis is often mediated via the intrinsic (mitochondrial) pathway, which involves the activation of caspases, a family of cysteine proteases. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocol: Western Blot for Key Apoptotic Proteins

-

Protein Extraction: Treat cells with Compound X as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression levels.

References

- 1. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

Methodological & Application

Fenipentol In Vivo Study Protocol for Rats: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed protocols for conducting in vivo studies of Fenipentol in rat models. This compound is recognized for its choleretic properties, stimulating bile secretion and flow. These protocols are designed to guide researchers in evaluating the pharmacokinetics, pharmacodynamics (choleretic activity), and toxicology of this compound. The provided methodologies are based on established principles of in vivo animal research and can be adapted to specific experimental needs.

Introduction

This compound (1-phenyl-1-hydroxy-n-pentane) is a compound known to possess choleretic and cholagogue properties. It has been shown to increase the secretion of pancreatic juice and biliary output in animal models. To further characterize the pharmacological and toxicological profile of this compound, standardized in vivo studies in rats are essential. This document outlines detailed protocols for assessing its choleretic effects, pharmacokinetic profile, and potential toxicity.

Quantitative Data Summary

Prior to initiating large-scale studies, it is crucial to establish preliminary data for this compound in the specific rat strain being used. The following tables provide a template for summarizing key quantitative data that should be determined in pilot studies.

Table 1: Proposed Dose Ranges for Initial Studies

| Administration Route | Proposed Dose Range (mg/kg) | Rationale/Reference |

| Oral (gavage) | 50 - 200 | Based on known effective doses for choleretic and pancreatic secretion effects. |

| Intravenous (bolus) | 5 - 10 | Based on known effective doses for biliary secretion. |

| Intraperitoneal | 5 - 10 | Based on known effective doses for biliary secretion. |

Table 2: Template for Summarizing Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration | Intravenous Administration |

| Dose (mg/kg) | [To be determined] | [To be determined] |

| Cmax (ng/mL) | [To be determined] | [To be determined] |

| Tmax (h) | [To be determined] | N/A |

| AUC0-t (ng·h/mL) | [To be determined] | [To be determined] |

| AUC0-∞ (ng·h/mL) | [To be determined] | [To be determined] |

| t1/2 (h) | [To be determined] | [To be determined] |

| CL (L/h/kg) | N/A | [To be determined] |

| Vd (L/kg) | N/A | [To be determined] |

| Oral Bioavailability (%) | [To be determined] | N/A |

Table 3: Template for Summarizing Acute Oral Toxicity Data for this compound in Rats

| Parameter | Value |

| LD50 (mg/kg) | [To be determined] |

| NOAEL (mg/kg) | [To be determined] |

| Clinical Signs of Toxicity | [To be determined] |

Experimental Protocols

Assessment of Choleretic Activity via Bile Duct Cannulation

This protocol details the surgical procedure for bile duct cannulation in rats to measure the effect of this compound on bile flow.

Materials:

-

Male Sprague-Dawley or Wistar rats (225-275 g)

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, retractors)

-

Polyethylene tubing (PE-10 or equivalent)

-

Sutures

-

Heating pad

-

Metabolic cages

-

Collection tubes

Procedure:

-

Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat using a suitable anesthetic agent.

-

Surgical Procedure:

-

Shave the abdominal area and disinfect with an appropriate antiseptic.

-

Make a midline abdominal incision to expose the liver and duodenum.

-

Gently locate the common bile duct.

-

Carefully ligate the bile duct close to the duodenum.

-

Make a small incision in the bile duct above the ligature and insert a polyethylene cannula.

-

Secure the cannula in place with sutures.

-

Exteriorize the cannula through a small puncture in the skin on the back of the neck.

-

Close the abdominal incision in layers.

-

-

Recovery: Allow the rat to recover from anesthesia on a heating pad. House the rat in a metabolic cage to allow for free movement and bile collection.

-

This compound Administration: After a recovery period (typically 24-48 hours), administer this compound or vehicle via the desired route (oral gavage, intravenous, or intraperitoneal injection).

-

Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 4-6 hours).

-

Data Analysis:

-

Measure the volume of bile collected at each time point.

-

Calculate the bile flow rate (μL/min/100g body weight).

-

Analyze bile composition (e.g., bile acids, cholesterol, phospholipids) if required.

-

Compare the bile flow and composition between this compound-treated and vehicle-treated groups.

-

Pharmacokinetic Study of this compound

This protocol describes a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (with or without jugular vein cannulation)

-

This compound

-

Vehicle

-

Dosing needles (for oral gavage and IV injection)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)

-

Centrifuge

-

Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Fast the rats overnight with free access to water.

-

Dosing:

-

Oral Administration: Administer a single dose of this compound solution/suspension by oral gavage.

-

Intravenous Administration: Administer a single bolus dose of this compound solution via the tail vein or a jugular vein cannula.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

-

Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.

Acute Oral Toxicity Study

This protocol is a guideline for determining the acute oral toxicity (and estimating the LD50) of this compound in rats, based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Materials:

-

Male and female Sprague-Dawley or Wistar rats

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Dose Selection: Based on available data, select a starting dose. The OECD guideline suggests starting doses of 5, 50, 300, or 2000 mg/kg.

-

Dosing: Administer a single oral dose of this compound to a group of 3 rats of a single sex.

-

Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Step-wise Procedure:

-

If no mortality or morbidity is observed at the starting dose, proceed to a higher dose in another group of 3 animals.

-

If mortality is observed, the test is repeated at a lower dose.

-

The procedure continues until the dose causing mortality or clear signs of toxicity is identified, or the limit dose (2000 mg/kg) is reached without mortality.

-

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Repeated Dose 28-Day Oral Toxicity Study

This protocol provides a framework for a repeated-dose toxicity study based on OECD Guideline 407.

Materials:

-

Male and female Sprague-Dawley or Wistar rats

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Group Allocation: Assign animals to at least 3 dose groups and one control group (vehicle only), with at least 5 males and 5 females per group.

-

Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

-

Clinical Observations: Conduct detailed clinical observations at least once daily.

-

Body Weight and Food Consumption: Record body weight at least once a week and food consumption weekly.

-